molecular formula C10H4Cl4N2O2S B14621715 Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- CAS No. 56916-60-0

Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro-

Cat. No.: B14621715
CAS No.: 56916-60-0
M. Wt: 358.0 g/mol
InChI Key: JNWPMAKJHMMAIG-UHFFFAOYSA-N
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Description

Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro-: is an organic compound characterized by its complex structure, which includes a benzonitrile core substituted with cyanoethylsulfonyl and tetrachloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental considerations, including the recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- can undergo various chemical reactions, including:

    Oxidation: The cyanoethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The tetrachloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- involves its interaction with specific molecular targets. The cyanoethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The tetrachloro groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

    Benzonitrile: A simpler analog without the cyanoethylsulfonyl and tetrachloro substitutions.

    4-Cyanobenzonitrile: Contains a cyano group but lacks the sulfonyl and tetrachloro groups.

    Tetrachlorobenzonitrile: Contains tetrachloro substitutions but lacks the cyanoethylsulfonyl group.

Uniqueness: Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

56916-60-0

Molecular Formula

C10H4Cl4N2O2S

Molecular Weight

358.0 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-(2-cyanoethylsulfonyl)benzonitrile

InChI

InChI=1S/C10H4Cl4N2O2S/c11-6-5(4-16)7(12)9(14)10(8(6)13)19(17,18)3-1-2-15/h1,3H2

InChI Key

JNWPMAKJHMMAIG-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl)C#N

Origin of Product

United States

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